molecular formula C11H10ClN3O B13583759 4-(Benzyloxy)-2-chloropyrimidin-5-amine

4-(Benzyloxy)-2-chloropyrimidin-5-amine

Cat. No.: B13583759
M. Wt: 235.67 g/mol
InChI Key: MYRRKGFBBMOSSC-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-chloropyrimidin-5-amine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and material science. The compound this compound is characterized by the presence of a benzyloxy group at the 4th position, a chlorine atom at the 2nd position, and an amine group at the 5th position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-2-chloropyrimidin-5-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyrimidine and benzyl alcohol.

    Formation of Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction where benzyl alcohol reacts with 2-chloropyrimidine in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-(Benzyloxy)-2-chloropyrimidin-5-amine undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to form amines or alcohols.

    Substitution: The chlorine atom at the 2nd position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOMe) are used under basic conditions.

Major Products:

    Oxidation: Benzyloxy group oxidation yields benzaldehyde or benzoic acid.

    Reduction: Reduction of the compound can yield benzylamine or benzyl alcohol.

    Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Benzyloxy)-2-chloropyrimidin-5-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2-chloropyrimidin-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or enzymes involved in DNA replication, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

  • 4-(Benzyloxy)-2-hydroxypyrimidine
  • 4-(Benzyloxy)-2-methylpyrimidine
  • 4-(Benzyloxy)-2-aminopyrimidine

Comparison: 4-(Benzyloxy)-2-chloropyrimidin-5-amine is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making the compound versatile for chemical modifications. Additionally, the combination of the benzyloxy group and the amine group provides a unique scaffold for developing new molecules with potential therapeutic applications.

Properties

Molecular Formula

C11H10ClN3O

Molecular Weight

235.67 g/mol

IUPAC Name

2-chloro-4-phenylmethoxypyrimidin-5-amine

InChI

InChI=1S/C11H10ClN3O/c12-11-14-6-9(13)10(15-11)16-7-8-4-2-1-3-5-8/h1-6H,7,13H2

InChI Key

MYRRKGFBBMOSSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=NC=C2N)Cl

Origin of Product

United States

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